Mes-PEG2-acid t-butyl ester contains a hydrophilic polyethylene glycol (PEG) spacer arm. PEGylation is a process where a PEG moiety is attached to a biomolecule, such as a protein. The PEG spacer in Mes-PEG2-acid t-butyl ester increases the water solubility of the conjugated protein []. This can be beneficial for several reasons:
These properties make Mes-PEG2-acid t-butyl ester a valuable tool for researchers studying and developing protein therapeutics.
Mes-PEG2-acid t-butyl ester possesses a terminal carboxylic acid group. This group can be used to covalently link the molecule to other biomolecules containing primary amine groups. The conjugation typically involves activator molecules like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate benzotriyl tetramethyl uronium) to form stable amide bonds [].
This bioconjugation strategy allows researchers to attach Mes-PEG2-acid t-butyl ester to proteins, peptides, or other biomolecules with amine functionalities. This can be used for various purposes, such as:
Mes-PEG2-acid t-butyl ester is a chemical compound widely utilized in biochemical research, particularly in the field of proteomics. Its molecular formula is C₁₂H₂₄O₇S, and it has a molecular weight of 312.38 g/mol. The compound features a polyethylene glycol (PEG) chain, which enhances its solubility and biocompatibility, making it suitable for various applications in drug delivery and molecular biology .
As mentioned earlier, Mes-PEG2-acid t-butyl ester likely functions as a linker molecule. Once deprotected, the carboxylic acid can covalently attach to biomolecules containing primary amines. PEGylation, the addition of PEG chains, offers several advantages in biological research:
These reactions are crucial for modifying the compound for specific applications in drug development and bioconjugation .
Mes-PEG2-acid t-butyl ester is primarily used as a linker in bioconjugation processes. Its biological activity is largely attributed to its ability to enhance the solubility and stability of therapeutic agents. The PEG moiety provides a hydrophilic environment that reduces immunogenicity and prolongs circulation time in biological systems. Additionally, studies have indicated that compounds linked with PEG chains can exhibit improved pharmacokinetic profiles and bioavailability .
The synthesis of Mes-PEG2-acid t-butyl ester typically involves:
This multi-step synthesis allows for precise control over the structure and properties of the final compound .
Mes-PEG2-acid t-butyl ester has several applications:
Interaction studies involving Mes-PEG2-acid t-butyl ester focus on its binding affinity with various biomolecules. The presence of the PEG chain can significantly alter interaction dynamics, often leading to reduced non-specific binding while enhancing specific interactions with target proteins or receptors. These studies are essential for understanding how modifications to drug molecules can influence their efficacy and safety profiles .
Several compounds share structural similarities with Mes-PEG2-acid t-butyl ester. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Mes-PEG2-acid t-butyl ester | C₁₂H₂₄O₇S | Contains a mesyl group; enhances solubility |
Acid-PEG2-t-butyl ester | C₁₂H₂₂O₆ | Lacks mesyl group; simpler structure |
Mes-PEG5-t-butyl ester | C₁₅H₃₀O₉S | Longer PEG chain; potentially different pharmacokinetics |
PEG4-acid | C₁₂H₂₄O₆ | No protecting group; more reactive |
Mes-PEG2-acid t-butyl ester stands out due to its unique combination of a mesyl group and a t-butyl protecting group, which provides specific reactivity profiles advantageous for bioconjugation applications .
The preparation of the mesylate component represents a fundamental step in the synthesis of Mes-polyethylene glycol 2-acid tert-butyl ester, involving the conversion of primary or secondary alcohols to their corresponding methanesulfonate esters [1]. Methanesulfonyl chloride serves as the primary activating agent for alcohol functionalities, facilitating subsequent nucleophilic substitution reactions through the formation of an excellent leaving group [5].
The standard protocol for mesylate formation involves treating an approximately 0.2 molar solution of the alcohol substrate in dichloromethane containing a 50 percent molar excess of triethylamine, maintained at temperatures between 0°C and -10°C [6]. A 10 percent excess of methanesulfonyl chloride is added over a period of 5-10 minutes, followed by stirring for an additional 10-15 minutes to complete the reaction [6]. This methodology ensures quantitative conversion while minimizing side product formation [10].
The reaction mechanism proceeds through initial coordination of methanesulfonyl chloride with the alcohol substrate, followed by elimination to generate the highly reactive sulfene intermediate [1]. The alcohol subsequently attacks this electrophilic species, leading to rapid proton transfer and formation of the desired methanesulfonate ester [1]. This mechanistic pathway has been confirmed through isotope labeling experiments and trapping studies of the transient sulfene species [1].
Temperature control represents a critical parameter in mesylate formation, as elevated temperatures can promote competing elimination reactions or decomposition of the desired product [8]. The use of non-nucleophilic bases such as triethylamine or pyridine prevents interference with the mesylation process while facilitating the removal of hydrochloric acid byproduct [10]. Dichloromethane serves as the optimal solvent due to its ability to dissolve both organic substrates and the mesylating reagent while remaining inert under the reaction conditions [6].
Table 1: Mesylation Reagents Comparison
Reagent | Formula | Temperature Range (°C) | Base Required | Side Products | Stability | Reaction Time |
---|---|---|---|---|---|---|
Methanesulfonyl Chloride | CH₃SO₂Cl | 0 to -10 | Triethylamine, Pyridine | Alkyl chloride formation possible | Moisture sensitive | 5-15 minutes |
Methanesulfonic Anhydride | (CH₃SO₂)₂O | Room temperature to 50 | Pyridine, 2,4,6-Collidine | No alkyl chloride formation | More stable than MsCl | 30-60 minutes |
Methanesulfonic anhydride represents a valuable alternative to methanesulfonyl chloride for the preparation of mesylate esters, offering distinct advantages in terms of selectivity and reaction compatibility [9]. This reagent eliminates the possibility of alkyl chloride formation, a common side reaction observed with methanesulfonyl chloride, particularly under elevated temperature conditions [8] [9].
The preparation of methanesulfonic anhydride involves the dehydration of methanesulfonic acid using phosphorus pentoxide according to the stoichiometric equation: P₂O₅ + 6 CH₃SO₃H → 3 (CH₃SO₂)₂O + 2 H₃PO₄ [9]. The resulting anhydride can be purified through vacuum distillation or recrystallization from methyl tert-butyl ether and toluene mixtures [9].
Mesylation reactions using methanesulfonic anhydride typically employ similar conditions to those used with methanesulfonyl chloride, with the notable exception that higher temperatures are generally tolerated [8]. Pyridine or 2,4,6-collidine serves as the preferred base system, providing both nucleophilic activation and acid scavenging capabilities [9]. The reaction proceeds through a similar mechanistic pathway but offers enhanced selectivity for primary alcohols over secondary alcohols [9].
A particularly innovative approach involves the one-pot demethylation-mesylation of aryl methyl ethers using a mixture of phosphorus pentoxide in methanesulfonic acid [11]. This methodology provides access to aryl mesylates in good yields while avoiding the handling of volatile methanesulfonyl chloride [11]. The method demonstrates excellent functional group tolerance and can be applied to both activated and deactivated aromatic systems [11].
The superior stability of methanesulfonic anhydride compared to methanesulfonyl chloride makes it particularly valuable for large-scale syntheses or when extended reaction times are required [9]. Additionally, the absence of chloride-containing byproducts simplifies both the reaction workup and purification procedures [8].
The integration of polyethylene glycol 2 chains into the target molecule requires careful consideration of synthetic methodology to ensure precise control over chain length and substitution patterns [4]. Several established approaches exist for polyethylene glycol incorporation, each offering distinct advantages depending on the specific synthetic requirements and scale of operation [16].
Stepwise synthesis represents the most widely adopted methodology for polyethylene glycol chain construction, involving the sequential addition of ethylene glycol units through Williamson ether formation reactions [4]. This approach typically employs protected ethylene glycol derivatives containing complementary functional groups, such as tosylate leaving groups and dimethoxytrityl protecting groups [16]. The synthetic cycle consists of deprotonation of the growing chain terminus, nucleophilic substitution with the incoming monomer, and selective deprotection to regenerate the reactive hydroxyl group [16].
The solid-phase synthesis approach offers significant advantages for polyethylene glycol chain assembly, particularly in terms of reaction simplification and product purification [16]. Wang resin serves as an excellent solid support, providing 4-benzyloxy benzyl alcohol functionalities with loading capacities up to 1.0 mmol/g [16]. The synthetic cycle involves deprotonation with tert-butoxide bases, coupling with tetraethylene glycol monomers, and detritylation using dilute acidic conditions [16].
An alternative strategy involves the direct coupling of preformed diethylene glycol units using base-catalyzed etherification reactions [4]. This methodology requires careful optimization of reaction conditions to prevent oligomerization and ensure selective formation of the desired polyethylene glycol 2 chain length [4]. The use of phase-transfer catalysts can enhance reaction efficiency and selectivity in heterogeneous reaction systems [12].
Table 2: Polyethylene Glycol Chain Integration Methods
Method | Starting Material | Protecting Groups | Yield Range (%) | Purity | Scale | Reaction Conditions |
---|---|---|---|---|---|---|
Stepwise Coupling | Ethylene glycol derivatives | DMTr, Tosyl | 70-85 | High monodispersity | Gram scale | Williamson ether formation |
Direct Ether Formation | Diethylene glycol | Benzyl, Trityl | 60-75 | Moderate polydispersity | Multi-gram scale | Base-catalyzed coupling |
Solid Phase Synthesis | Wang resin support | DMTr, t-BuO | 80-95 | Excellent monodispersity | Milligram to gram | Automated synthesis |
Achieving precise control over polyethylene glycol chain length represents a critical challenge in the synthesis of monodisperse polyethylene glycol derivatives [4]. Traditional polymerization approaches typically yield polydisperse materials with broad molecular weight distributions, necessitating the development of specialized synthetic methodologies for applications requiring monodisperse products [4].
The stepwise approach offers the highest degree of control over chain length by enabling the sequential addition of individual ethylene glycol units [4]. Each elongation cycle must be driven to completion to prevent the accumulation of shortened chain products [16]. Monitoring reaction progress through thin-layer chromatography or nuclear magnetic resonance spectroscopy ensures optimal conversion before proceeding to subsequent synthetic steps [4].
Base-labile protecting groups, such as the phenethyl group, offer advantages over traditional acid-labile protecting groups by enabling deprotection and coupling reactions to occur in a single reaction vessel [4]. This approach eliminates the need for intermediate purification steps, significantly reducing synthetic complexity and improving overall efficiency [4]. The one-pot methodology is particularly valuable for automated synthesis platforms where multiple reaction cycles are required [4].
Quality control measures for polyethylene glycol chain integration include careful monitoring of reaction stoichiometry, temperature control, and reaction time optimization [16]. Excess reagents must be avoided to prevent chain extension beyond the desired length, while insufficient reaction times can result in incomplete conversion and reduced yields [4]. The use of high-resolution mass spectrometry enables precise determination of chain length distribution and identification of any oligomeric byproducts [16].
Purification strategies for monodisperse polyethylene glycol derivatives typically involve chromatographic separation techniques capable of resolving small differences in molecular weight [4]. Size exclusion chromatography proves particularly effective for removing oligomeric impurities, while reverse-phase high-performance liquid chromatography can separate products based on subtle differences in polarity [16].
The protection of carboxylic acid functionalities through tert-butyl ester formation represents a cornerstone methodology in organic synthesis, providing excellent stability against nucleophilic attack and reducing agents while enabling convenient deprotection under acidic conditions [13]. The tert-butyl protecting group demonstrates particular utility in complex synthetic sequences where multiple functional group manipulations are required [21].
The most widely employed method for tert-butyl ester formation involves the reaction of carboxylic acids with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine as a nucleophilic catalyst [13]. This methodology operates under mild conditions at room temperature using dichloromethane or tetrahydrofuran as solvent [17]. The reaction proceeds through initial formation of a mixed anhydride intermediate, followed by nucleophilic attack by tert-butanol generated in situ [13].
An innovative electromagnetic milling approach has been developed for tert-butyl ester synthesis using di-tert-butyl dicarbonate under solvent-free and base-free conditions [17]. This methodology employs ferromagnetic rods as grinding media, which become magnetized under a high-speed rotating magnetic field [17]. The magnetization facilitates bond activation through coordination with the charged ferromagnetic rods, representing a novel mechanism for promoting organic reactions [17].
The tert-butyl acetate method offers an alternative approach utilizing bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate solvent [13]. This methodology demonstrates particular effectiveness for amino acid substrates, providing tert-butyl esters with free amino groups in good yields [13]. The reaction proceeds rapidly under mild heating conditions and tolerates a wide range of functional groups [13].
Classical methodologies for tert-butyl ester formation include the reaction of carboxylic acids with isobutene gas in the presence of concentrated sulfuric acid [13]. While this approach provides good yields, it requires specialized equipment for gas handling and generates acidic waste streams [21]. Alternative tert-butylating agents include tert-butyl trichloroacetimidate, N,N-dimethylformamide di-tert-butyl acetal, and 2-tert-butoxypyridine [13].
Table 3: tert-Butyl Ester Formation Methods
Method | Temperature (°C) | Solvent | Catalyst | Reaction Time | Yield (%) | Selectivity | Advantages |
---|---|---|---|---|---|---|---|
(Boc)₂O Method | Room temperature | DCM, THF | DMAP, TEA | 2-6 hours | 85-95 | Excellent | Mild conditions |
tert-Butyl Acetate Method | 50-80 | tert-Butyl acetate | Tf₂NH (catalytic) | 1-3 hours | 90-98 | Excellent | Solvent-free option |
Isobutene/H₂SO₄ Method | 0-25 | Concentrated H₂SO₄ | Concentrated H₂SO₄ | 4-12 hours | 70-85 | Good | Classical method |
The optimization of reaction conditions for tert-butyl ester formation requires careful consideration of multiple parameters including temperature, solvent selection, catalyst loading, and reaction time [21]. These factors collectively influence both the yield and selectivity of the transformation, with particular importance for sensitive substrates that may undergo competing side reactions [17].
Temperature control represents a critical parameter in tert-butyl ester formation, as elevated temperatures can promote elimination reactions leading to the formation of isobutene and regeneration of the carboxylic acid [21]. Optimal temperatures typically range from room temperature to 80°C, depending on the specific methodology employed [13]. Lower temperatures favor higher selectivity but may require extended reaction times to achieve complete conversion [17].
Solvent selection significantly impacts reaction efficiency and product isolation [27]. Polar aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile generally provide optimal results by solubilizing both the carboxylic acid substrate and the tert-butylating reagent [21]. The choice of solvent can also influence the reaction kinetics and the formation of byproducts [27].
Catalyst loading optimization requires balancing reaction efficiency with cost considerations and ease of product purification [13]. For reactions employing 4-dimethylaminopyridine, optimal loading typically ranges from 0.1 to 0.2 equivalents relative to the carboxylic acid substrate [17]. Higher catalyst loadings may accelerate the reaction but can complicate purification procedures [21].
Reaction monitoring through thin-layer chromatography or nuclear magnetic resonance spectroscopy enables real-time assessment of conversion and identification of potential side products [29]. The reaction endpoint is typically characterized by complete consumption of the starting carboxylic acid and formation of a single major product corresponding to the desired tert-butyl ester [21].
Table 6: Reaction Optimization Parameters
Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Monitoring Method |
---|---|---|---|---|
Temperature | 0-25°C | Higher temp = faster reaction | Lower temp = better selectivity | Temperature probe |
Solvent | DCM, THF | Polar aprotic preferred | Minimal effect | Solvent compatibility |
Base Equivalents | 1.2-2.0 equiv | Excess improves conversion | Excess may cause side reactions | Titration |
Reaction Time | 15-60 minutes | Longer time = higher yield | Extended time may cause decomposition | TLC, NMR |
Concentration | 0.1-0.5 M | Moderate conc. optimal | Higher conc. may reduce selectivity | Gravimetric analysis |
The purification of Mes-polyethylene glycol 2-acid tert-butyl ester requires sophisticated chromatographic methodologies capable of separating structurally similar compounds and removing both synthetic intermediates and byproducts [25]. Flash chromatography represents the most commonly employed technique for initial purification, offering rapid separation with moderate resolution for compounds exhibiting sufficient retention factor differences [25].
Silica gel flash chromatography utilizing gradient elution protocols provides effective separation of the target compound from unreacted starting materials and polar byproducts [23]. The stationary phase typically consists of spherical silica gel particles with sizes ranging from 20-40 micrometers, providing optimal balance between resolution and analysis time [23]. Mobile phase selection involves systematic optimization of hexane and ethyl acetate mixtures, with gradient profiles tailored to the specific polarity characteristics of the target molecule [25].
High-performance liquid chromatography offers superior resolution for challenging separations where flash chromatography proves insufficient [26]. The technique employs high-pressure pumps to force mobile phase through columns packed with small particle size stationary phases, typically 5 micrometers or smaller [26]. This approach enables separation of compounds with retention factor differences as small as 0.05, making it particularly valuable for purifying closely related structural isomers [28].
Counter-current chromatography provides an alternative approach for large-scale purifications, particularly valuable when traditional solid-phase methods result in product decomposition or irreversible adsorption [14]. This technique utilizes liquid-liquid partition between two immiscible solvent phases, eliminating the potential for sample loss due to irreversible binding to solid supports [14]. The methodology proves particularly effective for natural product purification and isolation of compounds sensitive to silica gel or other solid adsorbents [14].
Preparative-scale chromatographic separations require careful optimization of sample loading, flow rates, and detection systems to maximize throughput while maintaining separation quality [28]. Column selection must consider both the chemical compatibility of the stationary phase with the target compound and the mechanical stability required for extended operation under elevated pressures [23].
Table 4: Chromatographic Purification Techniques
Technique | Stationary Phase | Mobile Phase | Flow Rate | Pressure (bar) | Resolution | Sample Load | Analysis Time |
---|---|---|---|---|---|---|---|
Flash Chromatography | Silica gel (20-40 μm) | Hexane/EtOAc gradients | 5-20 mL/min | 1-5 | Moderate | 10-100 mg | 15-60 minutes |
HPLC | C18, Silica (5 μm) | ACN/Water gradients | 1-5 mL/min | 50-400 | High | 1-10 mg | 30-90 minutes |
Counter-current Chromatography | Liquid-liquid partition | Biphasic solvent systems | 1-3 mL/min | 1-2 | Moderate to High | 50-500 mg | 60-180 minutes |
Comprehensive structural characterization of Mes-polyethylene glycol 2-acid tert-butyl ester requires the application of multiple complementary spectroscopic techniques, each providing specific information about different aspects of the molecular structure [22]. Proton nuclear magnetic resonance spectroscopy serves as the primary tool for confirming the successful incorporation of all synthetic components and verifying the integrity of the polyethylene glycol chain [34].
Proton nuclear magnetic resonance analysis reveals characteristic signals for the tert-butyl ester protecting group at approximately 1.5 parts per million, appearing as a sharp singlet integrating for nine protons [34]. The polyethylene glycol chain protons typically appear as complex multipiples in the region between 3.6 and 4.2 parts per million, with integration patterns reflecting the specific chain length and substitution pattern [34]. The mesylate component contributes a characteristic singlet at approximately 3.0 parts per million corresponding to the methanesulfonyl methyl group [34].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with particular value for confirming the presence and environment of carbonyl carbons [33]. The ester carbonyl carbon typically appears in the region between 170 and 180 parts per million, while polyethylene glycol carbons resonate between 60 and 80 parts per million [37]. The technique requires longer acquisition times due to the low natural abundance of carbon-13, but provides unambiguous structural information [33].
Infrared spectroscopy offers rapid identification of key functional groups, with the ester carbonyl stretch appearing as a strong absorption around 1735 wavenumbers [30]. The polyethylene glycol ether linkages contribute characteristic carbon-oxygen stretching vibrations in the fingerprint region around 1150 wavenumbers [30]. The mesylate component exhibits sulfur-oxygen stretching modes that can be distinguished from other functional groups in the molecule [32].
Mass spectrometry provides definitive molecular weight confirmation and valuable fragmentation information for structural verification [19]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry proves particularly effective for polyethylene glycol-containing compounds, typically showing the molecular ion peak along with characteristic loss of tert-butyl and mesyl fragments [19]. The technique offers exceptional sensitivity, requiring only microgram quantities of sample for analysis [19].
Table 5: Spectroscopic Characterization Parameters
Technique | Key Signals/Peaks | Sample Amount | Acquisition Time | Information Provided | Sensitivity | Solvent |
---|---|---|---|---|---|---|
¹H NMR | δ 1.5 (t-Bu), δ 3.6-4.2 (PEG) | 5-10 mg | 5-15 minutes | Proton environment | High | CDCl₃, DMSO-d6 |
¹³C NMR | δ 170-180 (C=O), δ 60-80 (PEG-C) | 10-20 mg | 30-120 minutes | Carbon framework | Moderate | CDCl₃, DMSO-d6 |
IR Spectroscopy | 1735 cm⁻¹ (C=O), 1150 cm⁻¹ (C-O) | 1-5 mg | 2-5 minutes | Functional groups | Moderate | KBr, ATR |
Mass Spectrometry | M+- ion, fragmentation | 1-10 μg | 1-5 minutes | Molecular weight | Very High | Various matrices |